molecular formula C9H7BrO4 B13562842 Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate

Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate

Cat. No.: B13562842
M. Wt: 259.05 g/mol
InChI Key: PMOTYGXTRPTGSG-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate is an organic compound with the molecular formula C9H7BrO4. It is a derivative of phenol and is characterized by the presence of a bromine atom, a hydroxyl group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate typically involves the esterification of 4-bromo-2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-bromo-2-hydroxybenzaldehyde or 4-bromo-2-hydroxybenzoic acid.

    Reduction: Formation of 4-bromo-2-hydroxybenzyl alcohol.

    Substitution: Formation of 4-amino-2-hydroxybenzoic acid derivatives.

Scientific Research Applications

Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-2-hydroxybenzoate: Similar structure but lacks the oxoacetate group.

    4-Bromo-2-hydroxybenzaldehyde: Similar structure but has an aldehyde group instead of an ester.

    4-Bromo-2-hydroxybenzoic acid: Similar structure but has a carboxylic acid group instead of an ester.

Uniqueness

Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate is unique due to the presence of both the ester and oxoacetate groups, which confer distinct reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C9H7BrO4

Molecular Weight

259.05 g/mol

IUPAC Name

methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,11H,1H3

InChI Key

PMOTYGXTRPTGSG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=C(C=C(C=C1)Br)O

Origin of Product

United States

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